Boc-D-Tyr-OH

Chiral Purity Enantiomeric Excess Peptide Synthesis

(2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (Boc-D-Tyr-OH) is a protected amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) to introduce D-tyrosine residues. It features a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino function, which is stable under basic conditions but readily cleaved under mild acidic conditions.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
CAS No. 70642-86-3
Cat. No. B558432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Tyr-OH
CAS70642-86-3
SynonymsBoc-D-tyrosine; 70642-86-3; Boc-D-Tyr-OH; N-(tert-Butoxycarbonyl)-D-tyrosine; N-Boc-D-tyrosine; Boc-L-phe(4-OH)-OH; CHEMBL302367; N-ALPHA-T-BUTOXYCARBONYL-D-TYROSINE; (R)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-phenyl)-propionicacid; (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid; AmbotzBAA1300; PubChem12014; N-alpha-t-Boc-D-tyrosine; KSC496E6J; 15187_ALDRICH; AC1LU894; SCHEMBL1310547; 15187_FLUKA; CTK3J6264; CNBUSIJNWNXLQQ-LLVKDONJSA-N; MolPort-000-861-443; (R)-N-(t-butoxycarbonyl)tyrosine; ZINC1576244; 0947AC; ANW-35930
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
InChIKeyCNBUSIJNWNXLQQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Tyrosine (CAS 70642-86-3) for Peptide Synthesis: Product Identification and Baseline Characterization


(2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (Boc-D-Tyr-OH) is a protected amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) to introduce D-tyrosine residues . It features a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino function, which is stable under basic conditions but readily cleaved under mild acidic conditions [1]. This compound, the unnatural D-isomer of Boc-tyrosine, is employed to confer proteolytic stability and altered biological activity to synthetic peptides .

Why Boc-D-Tyrosine (70642-86-3) Cannot Be Replaced by Generic L-Isomers or Racemic Mixtures in Chiral Applications


Substituting Boc-D-Tyrosine with its L-enantiomer (CAS 3978-80-1) or the racemic Boc-DL-Tyrosine is not feasible in applications requiring defined chirality. The D-configuration imparts distinct three-dimensional structure to the resulting peptide, which is critical for specific biological interactions such as receptor binding, enzyme inhibition, and metabolic stability . Racemic mixtures introduce an unpredictable and variable 1:1 ratio of D- and L-enantiomers, leading to heterogeneous products with altered or nullified activity . The specific rotation ([α]20/D) value is the definitive analytical marker distinguishing this D-isomer from its L-counterpart, ensuring the procurement of the correct stereochemical entity [1].

Boc-D-Tyrosine (70642-86-3) vs. Comparators: A Quantitative Evidence Guide for Scientific Procurement


Enantiomeric Purity and Identity: Differentiating Boc-D-Tyrosine from Boc-L-Tyrosine via Specific Rotation

The specific rotation ([α]20/D) of Boc-D-Tyrosine in acetic acid (c=2) is -2° (range: -1.0° to -4.0°), as specified by TCI [1]. In contrast, Boc-L-Tyrosine (CAS 3978-80-1) exhibits a positive specific rotation of +3° under the same conditions [2]. This quantitative difference in optical activity is a direct, verifiable measure of enantiomeric identity and purity, confirming the D-configuration required for chiral peptide synthesis.

Chiral Purity Enantiomeric Excess Peptide Synthesis Quality Control

Comparative Chemical Purity: Establishing Equivalence with Boc-L-Tyrosine as a Procurement Standard

Both Boc-D-Tyrosine and its L-enantiomer are commercially available at equivalent high purity levels. TCI supplies both with a specification of >98.0% purity by HPLC and neutralization titration [REFS-1, REFS-2]. Sigma-Aldrich's Novabiochem brand offers Boc-D-Tyr-OH with an assay of ≥98% by TLC . This parity in chemical purity ensures that the selection between the two enantiomers can be based solely on the required stereochemistry, without compromising on the overall quality of the starting material.

Chemical Purity HPLC Quality Assurance Peptide Synthesis

Functional Distinction: Boc-D-Tyrosine as a Building Block for D-Peptides with Altered Biological Activity

The fundamental difference between Boc-D-Tyrosine and its L-counterpart lies in the resulting peptide's biological properties. D-Tyrosine is an unnatural isomer that inhibits the metabolic activity of Bacillus subtilis and exhibits antimetabolic effects in rats, unlike the natural L-Tyrosine . This class-level property of D-amino acids confers enhanced resistance to proteolytic degradation in peptides, a key advantage for developing stable therapeutic candidates . While no direct head-to-head peptide study was found, this established biological distinction is the primary driver for selecting the D-enantiomer as a building block.

D-Amino Acid Metabolic Stability Peptide Therapeutics Bioactivity

Absence of Direct Comparative Data on Synthesis Efficiency vs. L-Isomer

A search of primary literature and patents did not yield direct, quantitative head-to-head studies comparing the coupling efficiency or synthetic yield of Boc-D-Tyrosine against Boc-L-Tyrosine in SPPS. The available vendor and review literature confirms both enantiomers are used as standard building blocks in Boc SPPS , but no study was found that explicitly quantifies a difference in reaction kinetics or final peptide yield.

Coupling Efficiency SPPS Comparative Study

Recommended Procurement and Application Scenarios for Boc-D-Tyrosine (CAS 70642-86-3)


Synthesis of Proteolytically Stable, D-Amino Acid-Containing Peptides for Therapeutic Research

Boc-D-Tyrosine is the definitive choice for introducing a D-tyrosine residue into a peptide chain via Boc SPPS, a strategy employed to enhance resistance to enzymatic degradation . This is a key requirement in developing peptide-based therapeutics with improved pharmacokinetic profiles. The compound's established role as a standard building block and its verified high purity [1] make it suitable for both research-scale and larger-scale peptide production.

Construction of Chiral Probes for Investigating Stereospecific Biological Interactions

When a research objective requires mapping the stereochemical requirements of a biological target (e.g., a receptor or enzyme), Boc-D-Tyrosine enables the synthesis of the D-peptide diastereomer. This allows for direct comparison with the L-peptide counterpart to delineate stereospecific binding, as demonstrated by the distinct biological activity of D-tyrosine versus L-tyrosine . The unambiguous optical rotation value [2] provides a quality control checkpoint to ensure the correct enantiomer is being used.

Quality Control and Release Testing of Chiral Peptide Intermediates

For manufacturers and quality control laboratories, the specific rotation of Boc-D-Tyrosine ([α]20/D = -2° in acetic acid) [2] serves as a definitive, quantitative identity test. This value differentiates it from the common L-isomer impurity and ensures the stereochemical integrity of the building block before its incorporation into a high-value peptide chain. The availability of material from suppliers with documented purity specifications (e.g., TCI, Sigma-Aldrich) [1] supports robust analytical method development.

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